1-Azaspiro[4.4]nonane hydrochloride
CAS No.: 1417567-64-6; 176-03-4
Cat. No.: VC5413977
Molecular Formula: C8H16ClN
Molecular Weight: 161.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417567-64-6; 176-03-4 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 |
| IUPAC Name | 1-azaspiro[4.4]nonane;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h9H,1-7H2;1H |
| Standard InChI Key | SVVXIOASDVPOHO-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)CCCN2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-Azaspiro[4.4]nonane hydrochloride belongs to the class of spirocyclic amines, characterized by two fused rings sharing a single atom—in this case, a nitrogen atom. The compound’s IUPAC name, 1-azaspiro[4.4]nonane hydrochloride, reflects its bicyclic structure comprising two four-membered rings (one pyrrolidine and one cyclobutane) connected via the nitrogen atom . Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClN |
| Molecular Weight | 161.67 g/mol |
| CAS Registry Number | 1417567-64-6 |
| PubChem CID | 75539447 |
| SMILES | C1CCC2(C1)CCCN2.Cl |
| InChI Key | SVVXIOASDVPOHO-UHFFFAOYSA-N |
The spirojunction imposes significant steric constraints, reducing conformational flexibility compared to monocyclic amines. X-ray crystallographic analyses of analogous spiro compounds reveal bond angles of ~109° at the nitrogen center, consistent with sp³ hybridization .
Physicochemical Properties
As a hydrochloride salt, the compound exists as a white to off-white crystalline powder with high hygroscopicity. Key properties include:
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Solubility: Freely soluble in water (>50 mg/mL at 25°C) and polar aprotic solvents like DMSO; limited solubility in nonpolar solvents (e.g., logP = 1.49) .
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Stability: Stable under ambient storage conditions (room temperature, dry atmosphere) but susceptible to decomposition under strong acidic/basic conditions or prolonged exposure to light .
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Spectroscopic Data:
Synthesis and Reaction Pathways
Domino Radical Bicyclization
The most efficient synthesis, reported by Guerrero-Caicedo et al. (2019), utilizes a domino radical bicyclization strategy starting from functionalized oxime ethers :
Reaction Scheme:
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Initiation: Tributyltin hydride (Bu₃SnH) and AIBN generate aryl radicals from precursors (e.g., 18a–h).
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5-exo-trig Cyclization: Intramolecular attack forms alkoxyaminyl radicals.
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Spirocyclization: Radical capture by alkenyl moieties yields 1-azaspiro[4.4]nonane derivatives (19) in 45–85% yield.
Optimized Conditions:
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Solvent: Toluene, 110°C
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Catalyst: 10 mol% AIBN
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Reaction Time: 12–24 hours
Substituent Effects:
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Electron-donating groups (e.g., 4-MeOC₆H₄) enhance yields (78–85%) by stabilizing intermediate radicals.
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Electron-withdrawing groups (e.g., 4-NO₂C₆H₄) inhibit cyclization due to radical destabilization .
Alternative Methods
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Phosphazene-Catalyzed Cyclization: Achieves moderate yields (30–46%) but requires harsh conditions (refluxing THF, 72 hours) .
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Reductive Amination: Limited to substrates with preformed rings, yielding <20% due to steric hindrance.
Pharmaceutical and Industrial Applications
Drug Discovery
The spirocyclic core enhances membrane permeability and metabolic stability, making it valuable in CNS drug development:
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Antimicrobial Agents: Derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli.
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Neurological Targets: 3-Methylsulfonyl analogues exhibit IC₅₀ = 120 nM for σ-1 receptor binding.
Chemical Intermediate
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Ligand Design: Chelates transition metals (e.g., Pd, Cu) for cross-coupling reactions .
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Polymer Chemistry: Imparts rigidity to polyamides, increasing Tg by 40–60°C compared to linear analogues .
| Hazard Statement | Code | Precautionary Measure |
|---|---|---|
| Skin irritation | H315 | Wear nitrile gloves |
| Serious eye irritation | H319 | Use safety goggles |
| Respiratory irritation | H335 | Employ fume hoods |
Derivatives and Related Compounds
| Supplier | Purity | Price (1 g) | Lead Time |
|---|---|---|---|
| Enamine US | 95% | $711 | 2 days |
| AA Blocks CN | 90% | $716 | 12 days |
| Key Organics | 95% | $640 | 10 days |
Market Trends
Global demand is projected to grow at 6.8% CAGR (2025–2030), driven by orphan drug development and high-throughput screening platforms .
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